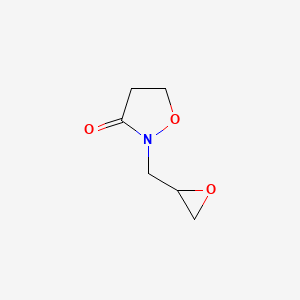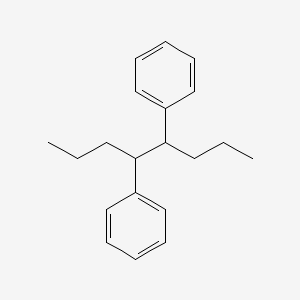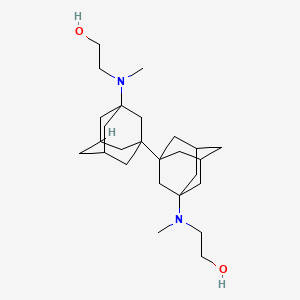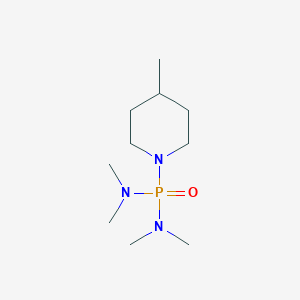
N,N,N',N'-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide typically involves the reaction of tetramethylphosphoramide with 4-methylpiperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted piperidine compounds.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Known for its use as a reducing co-substrate for heme peroxidases.
N,N,N’,N’-Tetramethyl-1,4-phenylenediammonium dichloride: Used in various chemical reactions and as a reagent in analytical chemistry.
Uniqueness
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide stands out due to its unique structure, which combines the properties of phosphonic diamides and piperidine derivatives
Properties
CAS No. |
40725-73-3 |
|---|---|
Molecular Formula |
C10H24N3OP |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-[dimethylamino-(4-methylpiperidin-1-yl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H24N3OP/c1-10-6-8-13(9-7-10)15(14,11(2)3)12(4)5/h10H,6-9H2,1-5H3 |
InChI Key |
SAPPGCIKDWQTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)P(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



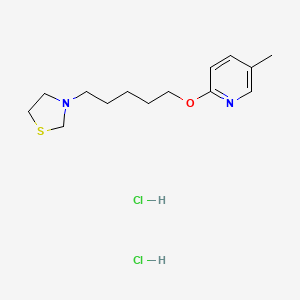
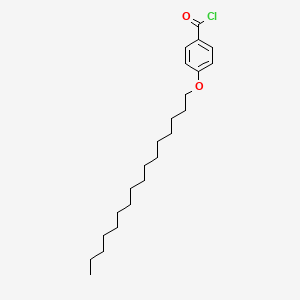

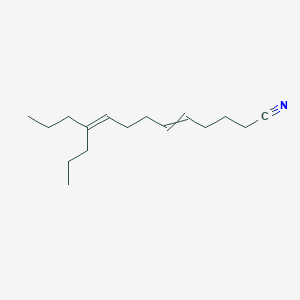
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
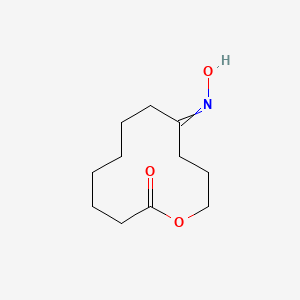

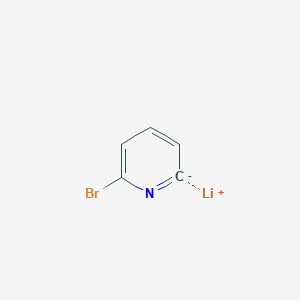
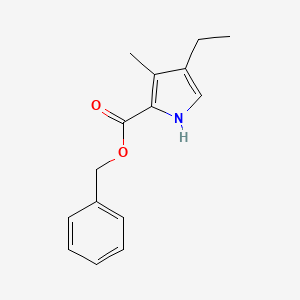
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
